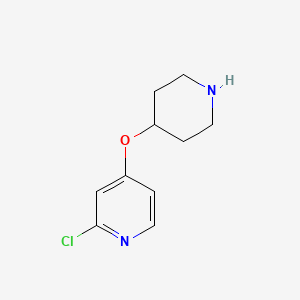

2-Chloro-4-(piperidin-4-yloxy)pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. msesupplies.comrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, underscoring their profound impact on drug design and development. msesupplies.comrsc.orgmdpi.com

The prevalence of these motifs in biologically active compounds can be attributed to several factors. The nitrogen atom can readily form hydrogen bonds with biological targets such as proteins and nucleic acids, which is often crucial for the drug's mechanism of action. rsc.orgnih.gov This ability to engage in specific interactions contributes to the potency and selectivity of many drugs. Furthermore, the presence of nitrogen atoms in a heterocyclic ring can influence the molecule's physicochemical properties, such as its stability, solubility, and bioavailability, all of which are critical for a compound's efficacy as a drug. nih.gov

Nitrogen heterocycles are found in a wide range of natural products with significant biological activities, including alkaloids like morphine and quinine, as well as essential vitamins and hormones. rsc.orgmdpi.com This natural precedent has inspired medicinal chemists to synthesize a vast number of derivatives, leading to the discovery of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.gov

The Pyridine (B92270) and Piperidine (B6355638) Scaffolds as Privileged Structures

Within the broad class of nitrogen-containing heterocycles, pyridine and piperidine hold a special status as "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them versatile starting points for drug discovery programs. researchgate.netcambridgemedchemconsulting.com

The pyridine ring, an aromatic six-membered heterocycle, is a common feature in many pharmaceuticals. Its presence can enhance a molecule's metabolic stability and permeability. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be important for binding to target proteins and for the solubility of the drug. nih.gov Examples of pyridine-containing drugs are widespread and include nicotinamide (B372718) (a form of vitamin B3), isoniazid (B1672263) (an antibiotic for tuberculosis), and piroxicam (B610120) (an anti-inflammatory drug). nih.gov

The piperidine ring, a saturated six-membered heterocycle, is another frequently encountered scaffold in drug molecules. wikipedia.org Its non-planar, flexible conformation allows it to adopt various shapes to fit into the binding sites of different proteins. cambridgemedchemconsulting.com The basic nitrogen atom of the piperidine ring is often involved in key ionic interactions with acidic residues in biological targets. cambridgemedchemconsulting.com This motif is found in numerous approved drugs, highlighting its importance in medicinal chemistry. cambridgemedchemconsulting.com

Contextualizing 2-Chloro-4-(piperidin-4-yloxy)pyridine as a Derivative Motif

The compound this compound represents a strategic combination of the pyridine and piperidine scaffolds. This molecule serves as a valuable building block or intermediate in the synthesis of more complex drug candidates. The structure features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-4-yloxy group at the 4-position.

The chlorine atom at the 2-position of the pyridine ring is a key reactive site. It can be readily displaced by various nucleophiles, allowing for the straightforward introduction of diverse functional groups and the construction of larger, more elaborate molecules. This chemical reactivity makes this compound a versatile intermediate for creating libraries of compounds for biological screening.

The piperidin-4-yloxy linker provides a flexible connection point and incorporates the beneficial properties of the piperidine scaffold. The nitrogen atom of the piperidine ring can be further functionalized, offering another avenue for structural modification and optimization of pharmacological properties.

This strategic combination of a reactive pyridine core and a versatile piperidine moiety makes this compound a significant motif in the design and synthesis of novel therapeutic agents targeting a range of diseases.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.67 g/mol |

| CAS Number | 260441-44-9 |

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-4-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H13ClN2O/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

InChI Key |

ISOFTYTYXGQLHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Analogs Bearing the 2 Chloro 4 Piperidin 4 Yloxy Pyridine Motif

Influence of Pyridine (B92270) Ring Substitutions on Biological Activity

The electronic and steric properties of the pyridine ring are pivotal in modulating the biological activity of 2-chloro-4-(piperidin-4-yloxy)pyridine analogs. Modifications to this ring can significantly impact target binding, selectivity, and pharmacokinetic properties.

The presence of a chlorine atom at the 2-position of the pyridine ring is a defining feature of this chemical series. Halogenation at this position generally serves to modulate the electronic character of the pyridine ring, making the ring more electron-deficient. This can influence the pKa of the pyridine nitrogen, affecting its potential to form hydrogen bonds or ionic interactions with biological targets. The 2-chloro substituent can also be a key site for metabolic transformations. researchgate.net

In many heterocyclic compounds, the introduction of a halogen atom can enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic atom on the target protein. Furthermore, the lipophilicity introduced by the chlorine atom can improve membrane permeability and oral bioavailability. Studies on related 2-chloropyridine (B119429) derivatives have shown that the reactivity of the chlorine atom as a leaving group in nucleophilic aromatic substitution reactions is influenced by other substituents on the ring, which in turn can be a factor in both synthesis and metabolic stability. mdpi.com

The following table illustrates the effect of halogenation at the 2-position on the biological activity of a series of pyridine derivatives against a hypothetical kinase target, based on general principles observed in kinase inhibitor SAR studies. ed.ac.ukmdpi.com

| Compound | R1 (at position 2) | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1a | -H | 520 |

| 1b | -F | 150 |

| 1c | -Cl | 85 |

| 1d | -Br | 120 |

Beyond the 2-position, further substitutions on the pyridine ring offer a powerful means to fine-tune the pharmacological properties of this compound analogs. The introduction of various functional groups can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, leading to changes in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.govnih.gov

For instance, the addition of small alkyl or alkoxy groups can enhance van der Waals interactions with hydrophobic pockets in the target protein. Conversely, the incorporation of polar groups like hydroxyl or amino moieties can introduce new hydrogen bonding opportunities. The position of these substituents is also critical; for example, a substituent at the 5-position may have a different impact on activity compared to one at the 3- or 6-position due to the different electronic environments and spatial orientations relative to the rest of the molecule. In the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the substitution pattern on the pyridine ring was found to be a key determinant of activity. nih.gov

The table below provides a hypothetical SAR for substitutions on the pyridine ring of a this compound analog targeting a G-protein coupled receptor (GPCR), based on common trends in GPCR ligand design.

| Compound | R2 (at position 5) | GPCR Binding Affinity (Ki, nM) |

|---|---|---|

| 2a | -H | 250 |

| 2b | -CH3 | 120 |

| 2c | -OCH3 | 90 |

| 2d | -CN | 350 |

Role of the Piperidine (B6355638) Ring and its Derivatization

The piperidine ring in the this compound motif is a versatile scaffold that can be extensively modified to optimize interactions with biological targets. nih.gov Its conformational flexibility and the potential for substitution on the nitrogen and carbon atoms make it a critical component for achieving high potency and selectivity.

The nitrogen atom of the piperidine ring is a common site for derivatization. The nature of the substituent on the piperidine nitrogen can profoundly influence the compound's pharmacological profile. Small alkyl groups, such as a methyl or ethyl group, can increase lipophilicity and may fit into small hydrophobic pockets of the target. Larger, more complex substituents, such as benzyl (B1604629) or substituted phenyl groups, can form additional interactions, including pi-stacking and hydrophobic interactions, which can significantly enhance binding affinity.

The basicity of the piperidine nitrogen is also a key factor, as it is often protonated at physiological pH, allowing for the formation of a salt bridge with acidic residues (e.g., aspartate or glutamate) in the target protein. The substituent on the nitrogen can modulate this basicity. For example, electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. This modulation can be critical for optimizing target engagement and can also affect properties like cell permeability and off-target activity. In the context of histamine (B1213489) H3 receptor antagonists, substitutions on the piperidine nitrogen were shown to be crucial for achieving high affinity. nih.gov

The following table illustrates a hypothetical SAR for N-substitution on the piperidine ring for a series of ion channel modulators.

| Compound | R3 (on Piperidine N) | Ion Channel Blocking Activity (IC50, µM) |

|---|---|---|

| 3a | -H | 15.2 |

| 3b | -CH3 | 8.5 |

| 3c | -CH2Ph | 2.1 |

| 3d | -C(O)CH3 | > 50 |

The piperidine ring is a chiral scaffold, and the stereochemistry at its various positions can have a significant impact on biological activity. While the core "this compound" motif has a plane of symmetry through the piperidine ring when unsubstituted, the introduction of substituents on the ring can create chiral centers.

The orientation of substituents at position 4 of the piperidine ring, in particular, can be critical for proper alignment within the binding site of a target protein. An axial substituent will project into a different region of space compared to an equatorial substituent, and one orientation may be favored over the other for optimal interaction. This has been a key consideration in the design of many CNS-active agents, where the stereochemistry of the piperidine ring dictates receptor subtype selectivity.

For example, in a series of CCR5 receptor antagonists, the optimization of substituents on a 4-hydroxypiperidine (B117109) core was a key strategy. lookchem.com The stereochemical arrangement of these substituents would be expected to play a significant role in the interaction with the receptor.

The table below shows hypothetical data for the impact of stereochemistry at a substituted position 4 of the piperidine ring on the activity of a series of enzyme inhibitors.

| Compound | Stereochemistry at C4 | Enzyme Inhibitory Potency (Ki, nM) |

|---|---|---|

| 4a | (R)-CH3 | 50 |

| 4b | (S)-CH3 | 850 |

| 4c | (R)-OH | 25 |

| 4d | (S)-OH | 400 |

Importance of the Ether Linkage (Piperidin-4-yloxy) on Pharmacological Profiles

The ether linkage between the pyridine and piperidine rings is a crucial structural element that provides a balance of flexibility and rigidity to the molecule. This linkage allows for a certain degree of rotational freedom, enabling the two heterocyclic rings to adopt an optimal conformation for binding to a biological target.

Studies on 4-oxypiperidine ethers as histamine H3 receptor antagonists have highlighted the importance of this linkage in achieving high affinity. nih.gov The length and nature of the linker between the piperidine and another aromatic system were found to significantly affect activity, underscoring the role of the ether linkage in positioning the key binding elements.

Investigation of Biological Targets and Mechanisms of Action Moa

Identification of Potential Protein Targets through Ligand-Based and Structure-Based Approaches

However, the core structure, which combines a substituted pyridine (B92270) ring with a 4-oxypiperidine moiety, is a common feature in compounds designed to interact with various biological targets. For instance, computational tools can predict potential interactions based on structural similarities to known active compounds. The Way2Drug platform, for example, uses a compound's structure to predict a spectrum of possible biological activities and, by extension, potential protein targets. clinmedkaz.org Such in silico methods could be applied to 2-Chloro-4-(piperidin-4-yloxy)pyridine to generate hypotheses about its potential protein interactions, which would then require experimental validation.

Enzyme Modulation and Inhibition Profiles

Specific data on the modulation or inhibition of any enzyme by this compound is not available in the reviewed literature. To determine its enzyme inhibition profile, the compound would need to be screened against a panel of enzymes.

Nevertheless, scaffolds related to this compound have shown activity as enzyme inhibitors. For example, derivatives of pyridinylpiperazine have been synthesized and evaluated as urease inhibitors. nih.gov Additionally, a study on 4-oxypiperidine ethers, which share the piperidin-4-yloxy core, identified compounds with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These findings suggest that this compound could potentially exhibit inhibitory activity against these or other enzymes, though this remains to be experimentally confirmed.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (for illustrative purposes, as no data is available)

| Enzyme Target | IC50 (µM) | Assay Conditions | Reference |

| Acetylcholinesterase (AChE) | Data not available | Not applicable | N/A |

| Butyrylcholinesterase (BuChE) | Data not available | Not applicable | N/A |

| Urease | Data not available | Not applicable | N/A |

Receptor Agonism/Antagonism Mediated by Related Scaffolds

There is no published data on the agonist or antagonist activity of this compound at any receptor.

However, the 4-oxypiperidine ether scaffold is a key component in a series of compounds designed as histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists. nih.gov These compounds demonstrated high affinity for the H3R. Furthermore, various 4,4-disubstituted piperidines have been synthesized and shown to possess high affinity for opioid receptor binding sites. nih.gov Given these precedents, it is plausible that this compound could interact with G protein-coupled receptors (GPCRs), such as histamine or opioid receptors, but this requires experimental verification.

Table 2: Potential Receptor Binding Profile for this compound Based on Related Scaffolds

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference (for related scaffolds) |

| Histamine H3 Receptor | Data not available | Data not available | nih.gov |

| Opioid Receptors | Data not available | Data not available | nih.gov |

Signaling Pathway Perturbations

No studies have been conducted to investigate the effects of this compound on intracellular signaling pathways. To understand if this compound perturbs any signaling cascades, researchers would need to perform a variety of cellular assays, such as reporter gene assays, phosphorylation assays, or transcriptomic profiling, in relevant cell models. Without such data, any discussion of signaling pathway perturbations would be purely speculative.

Preclinical Biological Evaluation of Compounds Featuring the 2 Chloro 4 Piperidin 4 Yloxy Pyridine Structure

In Vitro Cellular Assays for Functional Activity

The initial stages of preclinical evaluation for compounds incorporating the 2-chloro-4-(piperidin-4-yloxy)pyridine structure involve a series of in vitro cellular assays. These assays are designed to determine the efficacy of these compounds in a controlled cellular environment, offering insights into their potential as therapeutic agents.

Cell-based efficacy studies are fundamental in determining the cytotoxic and antiproliferative effects of novel chemical entities. Derivatives of the this compound scaffold have been evaluated against a variety of human cancer cell lines, demonstrating a range of activities. For instance, in studies of structurally related 2-chloro-pyridine derivatives, significant growth inhibition has been observed. One study on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties, compounds 6e and 6f , showed notable effects against the gastric cancer cell line SGC-7901. nih.gov

Similarly, broader panels of cancer cell lines have been used to test related structures. For example, a series of quinazoline-based pyrimidodiazepines, which include a 2-chloro-anilino fragment, were tested against 60 human tumor cell lines by the National Cancer Institute (NCI). rsc.org One such compound, 14g , displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM across several cancer cell lines including leukemia, colon cancer, melanoma, and breast cancer. rsc.orgnih.gov Another compound from a related series, 16c , showed cytotoxic activity that was 10.0-fold higher than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. rsc.orgnih.gov These findings, while not on the exact target scaffold, highlight the potential of the 2-chloro-substituted heterocyclic systems in cancer cell growth inhibition.

Interactive Table: Cell-Based Efficacy of Related 2-Chloro-Substituted Compounds

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6e | SGC-7901 (Gastric) | IC50 | 22.28 ± 6.26 µg/mL | nih.gov |

| 6f | SGC-7901 (Gastric) | IC50 | 18.45 ± 2.79 µg/mL | nih.gov |

| 14g | K-562 (Leukemia) | GI50 | 0.622 µM | nih.gov |

| 14g | HCT-116 (Colon) | GI50 | < 1.81 µM | nih.gov |

| 14g | MCF7 (Breast) | GI50 | < 1.81 µM | nih.gov |

| 16c | 10 Cancer Cell Lines | Cytotoxicity | 10-fold > Doxorubicin | rsc.orgnih.gov |

A crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Various assays are employed to confirm this mechanism of action. Studies on related pyridine (B92270) derivatives have demonstrated their pro-apoptotic capabilities. For example, a novel pyridine and pyrazolyl pyridine conjugate, compound 9 , was shown to induce significant apoptosis in HepG2 liver cancer cells. nih.gov Flow cytometry analysis using Annexin V/PI staining revealed that compound 9 led to a total apoptotic cell death of 52.7%, which was 175 times higher than the untreated control group. nih.gov This was characterized by 15.2% of cells in early apoptosis and 37.5% in late apoptosis. nih.gov

In a different study, spiro-pyridine derivatives were also found to induce apoptosis. nih.gov The most active compound, 7 , exhibited a significant apoptotic effect in Caco-2 cells, with a total of 42.35% of cells undergoing apoptosis compared to 1.92% in control cells. nih.gov This was accompanied by an increase in the S phase of the cell cycle, indicating cell cycle arrest. nih.gov Furthermore, piperidone compounds, which share a structural element with the piperidinyl moiety of the target scaffold, have been shown to induce cell death via the intrinsic apoptotic pathway, involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov

Interactive Table: Apoptotic Activity of Related Pyridine Derivatives

| Compound | Cell Line | Apoptosis Induction | Key Findings | Reference |

|---|---|---|---|---|

| 9 | HepG2 (Liver) | 52.7% total apoptotic cells | 175-fold increase over control | nih.gov |

| 7 | Caco-2 (Colorectal) | 42.35% total apoptotic cells | Induced cell cycle arrest at S phase | nih.gov |

| 2608 & 2610 | CEM & COLO 205 | Intrinsic apoptotic pathway | ROS accumulation, caspase-3/7 activation | nih.gov |

Understanding the specific cellular pathways through which a compound exerts its effects is critical for its development as a targeted therapy. For compounds containing the 2-chloro-pyridine structure, several mechanisms of action have been elucidated. In the case of the 2-chloro-pyridine derivative 6e , docking simulations suggested that it could bind to the active site of telomerase, and a modified TRAP assay confirmed its strong inhibitory effect on this enzyme with an IC50 value of 0.8 ± 0.07 µM. nih.gov

Other related heterocyclic compounds have been identified as inhibitors of key signaling proteins. For instance, certain 2-chloro-4-anilinoquinazolines have been designed as dual inhibitors of EGFR and VEGFR-2. nih.gov The pyrazolyl pyridine conjugate, compound 9 , was identified as a potent inhibitor of PIM-1 kinase, a serine/threonine kinase often overexpressed in liver cancer. nih.gov Its inhibitory activity (IC50 = 20.4 nM) was comparable to the known PIM-1 inhibitor staurosporine. nih.gov The inhibition of these pathways ultimately leads to the observed antiproliferative and pro-apoptotic effects.

In Vivo Efficacy Studies in Animal Models (Non-human)

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacodynamic effects in a whole-organism context.

Rodent models, particularly mice, are extensively used to evaluate the in vivo anticancer efficacy of novel compounds. A study on a second class of CDC42 inhibitors, which included pyridine analogues, demonstrated in vivo efficacy. nih.gov The lead compound from this class, ARN25499 , which has a complex structure but contains a substituted pyridine, showed efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov

In a different therapeutic area, a compound featuring a structure very similar to the target, BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one), was evaluated as a potential treatment for type 2 diabetes. nih.gov This GPR119 agonist was found to be efficacious in both acute and chronic in vivo rodent models of diabetes. nih.gov Another study on 2-aminopyridine (B139424) derivatives for human African trypanosomiasis showed that compound CBK201352 led to complete clearance of parasites in infected mice for over 90 days. nih.gov

Pharmacodynamic (PD) endpoints are crucial for demonstrating that a compound is engaging its target in vivo and eliciting the desired biological response. For the CDC42 inhibitor ARN25499 , the PD endpoint would be the modulation of the CDC42 pathway in the tumor tissue, although specific markers were not detailed in the provided abstract. nih.gov

In the study of the GPR119 agonist BMS-903452 in rodent models of diabetes, a key pharmacodynamic effect was the stimulation of glucose-dependent insulin (B600854) release and the promotion of the secretion of the incretin (B1656795) GLP-1. nih.gov Indeed, dosing of this compound in a study with normal healthy humans showed a trend toward increased total GLP-1 plasma levels, confirming the mechanism of action observed in preclinical animal models. nih.gov For the TRPV1 antagonist 31 , a pyridine derivative, in vivo studies in mice demonstrated that it blocked capsaicin-induced hypothermia, a classic pharmacodynamic readout for TRPV1 antagonism. nih.gov

Assessment of In Vitro Metabolic Stability in Microsomal Systems

The metabolic stability of novel chemical entities is a critical parameter assessed during the preclinical drug discovery process. It provides an early indication of a compound's potential pharmacokinetic profile, particularly its rate of clearance in the liver. The in vitro metabolic stability of compounds featuring the this compound scaffold has been evaluated using liver microsomes from various species, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Research into structurally related compounds provides valuable insights into the metabolic liabilities of the this compound core. For instance, studies on a series of GPR119 agonists, which include a substituted pyridone core with a piperidin-4-yloxy linkage, have highlighted how modifications to different parts of the molecule can influence metabolic stability.

In one such study, the metabolic stability of a lead compound, 29 , was evaluated in human liver microsomes. This compound, which shares the piperidin-4-yloxy-pyridine motif, was found to have a half-life of 31 minutes. acs.org This relatively short half-life indicated that the compound was susceptible to metabolism by liver enzymes, prompting further optimization to identify more stable analogs.

Subsequent modifications to the pyrimidine (B1678525) ring attached to the piperidine (B6355638) nitrogen led to the identification of compounds with significantly improved metabolic stability. For example, the introduction of a 4-trifluoromethylpyrimidine group in compound 37 resulted in a greater than four-fold improvement in the human liver microsome half-life compared to compound 29 . Similarly, the incorporation of a 4-chloropyrimidine (B154816) moiety in compound 40 nearly doubled the metabolic half-life. acs.org

These findings underscore the importance of substitutions on the piperidine ring in modulating the metabolic stability of this chemical series. The data suggests that the piperidine and its substituents are potential sites of metabolism.

The following table summarizes the in vitro metabolic stability data for selected compounds containing a piperidin-4-yloxy-pyridone structure in human liver microsomes.

| Compound Number | Key Structural Feature | Human Liver Microsome Half-life (t½, min) |

| 29 | Propylpyrimidine | 31 |

| 37 | 4-Trifluoromethylpyrimidine | >120 |

| 40 | 4-Chloropyrimidine | 59 |

This data clearly demonstrates that strategic modifications to the periphery of the this compound core can lead to a significant enhancement of metabolic stability, a crucial step in the development of drug candidates with favorable pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives incorporating the 2-Chloro-4-(piperidin-4-yloxy)pyridine moiety, docking studies have been instrumental in elucidating their mechanism of action.

Docking simulations are performed to position ligands into the active sites of biological targets to determine probable binding models. nih.gov For instance, in studies of various enzyme inhibitors, derivatives containing the piperidin-yloxy-pyridine core are evaluated based on their docking scores, which estimate the free energy of binding. A lower, more negative score typically indicates a stronger, more favorable binding affinity.

Enzyme kinetics and docking studies on related compounds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, suggest they act as competitive inhibitors. nih.gov These simulations generate multiple possible binding poses, which are then ranked by scoring functions. The top-ranked poses provide a static model of the most likely interaction between the ligand and the protein's active site. For example, docking of 2-chloro-pyridine derivatives containing flavone (B191248) moieties into the active site of telomerase was performed to understand their inhibitory potential. nih.govsigmaaldrich.com

Table 1: Example of Docking Scores for Pyridine (B92270) Derivatives Against a Target Protein Note: This table is illustrative, based on typical data from docking studies of related heterocyclic compounds.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (µM) |

|---|---|---|---|

| Derivative A | Kinase 1 | -8.5 | 0.58 |

| Derivative B | Kinase 1 | -7.9 | 1.21 |

| Derivative C | Protease 2 | -9.2 | 0.15 |

| Derivative D | Protease 2 | -8.1 | 0.97 |

Beyond predicting affinity, docking reveals crucial details about the specific molecular interactions that stabilize the ligand-protein complex. For scaffolds related to this compound, these interactions often include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the ether oxygen in the piperidin-yloxy linker can act as hydrogen bond acceptors, while the N-H group of the piperidine (B6355638) can be a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The aromatic pyridine ring and the aliphatic piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like Valine, Leucine, and Isoleucine.

Halogen Bonds: The chlorine atom at the 2-position of the pyridine ring can participate in halogen bonding—a specific noncovalent interaction with electron-donating atoms like oxygen or nitrogen—which can contribute significantly to binding affinity and selectivity. Studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, for example, highlight the role of chloro-substituents in mediating binding. mdpi.com

Docking simulations of pyridine-containing carboxamides into the PI3Kα enzyme have shown that interactions with key residues such as S774 and K802 are dominant in complex formation. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. For compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which is structurally related to the title compound, DFT calculations provide deep insights into molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

These calculations can determine key electronic parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. gkyj-aes-20963246.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting how a molecule will interact with its biological target, highlighting sites for potential hydrogen bonding or electrophilic/nucleophilic attack. researchgate.net

Dipole Moment and Hyperpolarizability: These properties relate to a molecule's response to an electric field and are important for understanding its non-linear optical (NLO) behavior. researchgate.net DFT studies on 2-chloro-4-(trifluoromethyl)pyridine have indicated that such molecules possess NLO properties. researchgate.net

Table 2: Example of DFT-Calculated Properties for a Chloropyridine Analog Data based on findings for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment (µ) | 1.38 Debye |

| First Order Hyperpolarizability (β) | 1.68 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target protein.

For inhibitors containing heterocyclic scaffolds like quinoline (B57606) or piperazine, MD simulations are used to:

Assess Binding Stability: By running simulations of the docked ligand-protein complex for nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different conformation. nih.gov

Analyze Conformational Changes: The this compound scaffold has rotatable bonds, allowing for conformational flexibility. MD simulations can explore the accessible conformations of the ligand both in solution and within the confines of a protein's active site.

Refine Binding Poses: MD can refine the initial docked pose, often leading to a more accurate representation of the ligand-protein complex and revealing key water molecules that may mediate interactions. Studies on related inhibitors have used MD to confirm the stability of binding throughout the simulation. nih.govresearchgate.net

De Novo Design and Virtual Screening Approaches

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. researchgate.netnih.govdovepress.commdpi.com This makes the this compound framework an attractive starting point for both virtual screening and de novo design.

Virtual Screening: In this approach, large chemical libraries are computationally docked against a target of interest. The this compound structure can be used as a query to search for commercially available or synthetically accessible molecules containing this core, which can then be prioritized for experimental testing.

De Novo Design: This method involves computationally "growing" a novel molecule within the active site of a target protein. The this compound fragment could be used as a starting seed or a building block in algorithms that design new, potent inhibitors from scratch. Strategies for the de novo synthesis of highly substituted pyridine scaffolds are actively developed to access novel therapeutics. chemrxiv.org

Patent Landscape and Academic Research Implications

Analysis of Patent Applications and Granted Patents Incorporating the Pyridine-Piperidine Ether Motif

The pyridine-piperidine ether structure is a recurring motif in numerous patent applications, frequently appearing as a key intermediate or a core component of pharmacologically active agents. An analysis of the patent literature reveals a strategic focus on derivatives of this scaffold, aiming to secure intellectual property rights for new chemical entities with therapeutic potential.

A notable example is found in the patent literature for compounds structurally related to Bepotastine, an antihistamine. For instance, Chinese patent CN104031029A describes a synthesis method for "2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine," a compound that shares the core pyridine-piperidine ether linkage. google.com This patent identifies the compound as a crucial intermediate for Bepotastine, underscoring the commercial importance of securing efficient synthetic routes to such scaffolds. google.com The patenting of synthetic methods is a common strategy in the chemical industry to protect process innovations, which can provide a competitive advantage through cost-effectiveness and efficiency. profwurzer.com

Patents associated with this structural class are not limited to synthesis. They often encompass a broad range of claims, including:

Composition of Matter: Claims on the novel chemical entity itself.

Method of Use: Claims related to the therapeutic application of the compound for treating specific diseases.

Formulations: Claims covering specific pharmaceutical compositions, such as tablets, capsules, or injectables.

The PubChem database for compounds like (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its racemate lists several associated patents, indicating active research and development around this motif. nih.govnih.gov These patents, often filed by pharmaceutical companies and research institutions, create a web of intellectual property that defines the commercial landscape for this chemical space.

Below is a table representing typical patent applications related to the pyridine-piperidine ether motif, illustrating the diversity of assignees and the focus on synthetic methods and intermediates.

| Patent Number | Title | Assignee | Key Focus |

| CN104031029A | Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer | Chongqing Huapont Pharm Co Ltd | Synthesis of a key intermediate for an antihistamine drug. google.com |

| CN102304082A | Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine | Changzhou University | Synthesis of a key intermediate for Lafutidine, another drug containing a related scaffold. google.com |

| US2507631A | Pyridine (B92270) and piperidine (B6355638) compounds and process of making same | Ciba Pharmaceutical Products Inc. | Broad claims on processes for making various pyridine and piperidine compounds. google.com |

| EP0385267A3 | Pyridine derivatives, their preparation and their use as fungicides | Not Specified | Use of pyridine derivatives in an agricultural context, showcasing the versatility of the scaffold beyond pharmaceuticals. google.com |

Freedom-to-Operate Analysis and Patent Thickets

For any entity looking to commercialize a product containing the 2-Chloro-4-(piperidin-4-yloxy)pyridine scaffold, conducting a Freedom-to-Operate (FTO) analysis is a critical step. drugpatentwatch.com An FTO analysis is a due diligence process to determine whether a planned commercial activity, such as manufacturing or selling a product, infringes on the valid intellectual property rights of others. drugpatentwatch.comwipo.int This analysis involves a thorough search and review of existing patents and patent applications to assess the risk of potential infringement litigation. scienceopen.com

The pyridine-piperidine ether motif exists within a crowded patent space, which can lead to the formation of "patent thickets." A patent thicket is a dense web of overlapping intellectual property rights that a company must navigate to commercialize a new technology. drugpatentwatch.com In the pharmaceutical industry, these thickets are often created by amassing numerous patents on a single drug product, covering not just the active pharmaceutical ingredient (API) but also formulations, methods of use, manufacturing processes, and minor variants. appliedpolicy.comrutgers.edu

The consequences of a dense patent thicket can be significant:

Barriers to Entry: It creates formidable legal and economic barriers for competitors, such as generic drug manufacturers, seeking to enter the market. drugpatentwatch.com

Increased Litigation Risk: The complexity of overlapping patents increases the likelihood of costly and time-consuming infringement lawsuits.

Stifled Innovation: The fear of litigation can deter further research and development in an area, even for non-infringing uses.

A well-known example of a patent thicket is AbbVie's portfolio for the drug Humira, where hundreds of patent applications were filed, effectively delaying biosimilar competition for years. appliedpolicy.comrutgers.edurichmond.edu While the pyridine-piperidine ether scaffold may not be as complex as a biologic like Humira, the principle remains. A company might hold a primary patent on a core molecule and then file numerous secondary patents on derivatives, manufacturing processes, and new medical uses, creating a protective thicket. nih.gov Navigating this requires a meticulous FTO analysis at an early stage of development to identify potential obstacles and inform strategic decisions, such as designing around existing patents or seeking licenses. wipo.intscienceopen.com

Influence of Patent Literature on Academic Research Trajectories

The patent literature is not only a legal and commercial resource but also a vast repository of chemical knowledge that significantly influences academic research. While academic scientists traditionally prioritize publishing in peer-reviewed journals, the information contained within patents can shape research directions in several ways.

Source of Novel Ideas and Reagents: Patents often disclose novel chemical structures and synthetic routes that may not be found in academic journals. Researchers can mine this literature to identify new scaffolds, reagents, and reaction methodologies that can be applied to their own projects.

Identifying Industrially Relevant Problems: The focus of patent applications can signal areas of intense commercial interest. This can guide academic researchers toward projects that have a higher potential for practical application and collaboration with industry partners. For example, the prevalence of patents around the pyridine-piperidine ether motif indicates its importance in drug discovery, potentially encouraging academic labs to explore its synthesis and biological activity further.

Understanding the Competitive Landscape: For translational research, patents provide a map of the existing intellectual property. This allows academic groups to identify "white spaces"—areas with less patent protection—where they can innovate and potentially generate their own IP.

Assessing Technological Impact: Conversely, the citation of academic papers in patent applications is increasingly used as a metric to gauge the technological impact and practical value of university research. It demonstrates a direct transfer of knowledge from academia to industry.

However, the relationship can also be complex. The drive to patent can sometimes conflict with the academic tradition of open publication, as public disclosure of an invention before filing a patent application can jeopardize its patentability. vklaw.com This requires a careful balance and strategic timing between publishing research findings and protecting intellectual property.

Strategies for Translating Academic Discoveries into Patentable Inventions

The translation of academic discoveries, such as a novel synthesis or a new therapeutic use for a compound like this compound, into patentable inventions requires a strategic approach. Universities and individual researchers can employ several strategies to bridge the gap between the laboratory and the market. asu.edu

Key Strategies for Patenting Academic Research:

Early IP Assessment: Researchers should be trained to recognize the potential commercial value of their work early on. University technology transfer offices (TTOs) play a crucial role in this process, helping to evaluate the novelty, utility, and non-obviousness of an invention—the core requirements for patentability. acs.org

Confidentiality and Timely Filing: A critical step is to maintain confidentiality before a patent application is filed. Public disclosure through seminars, publications, or conferences can act as "prior art" and prevent patent protection. vklaw.com Filing a provisional patent application can be a cost-effective strategy to establish an early priority date while allowing for further development of the invention. acs.org

Comprehensive Patent Drafting: The patent application should be drafted as broadly as possible while still being supported by the experimental data. For a chemical invention, this might include claims to a class of related compounds, the synthetic process, and various methods of use. This creates a more robust patent that is harder for competitors to design around. profwurzer.com

Developing a Commercialization Strategy: Securing a patent is only the first step. A clear strategy for commercialization is needed, which may include licensing the technology to an established pharmaceutical company, partnering with industry for further development, or creating a spin-off startup company. asu.eduupenn.edu

The journey from an academic discovery to a commercial product is complex, involving not just scientific innovation but also a deep understanding of intellectual property law and business strategy. nih.govcbs.dk For chemical scaffolds like the pyridine-piperidine ether, this process ensures that promising research can be developed into tangible products that benefit society, while also providing a return on the initial research investment.

Emerging Research Avenues and Future Perspectives

Design of Next-Generation Analogs with Enhanced Biological Activity and Selectivity

The structure of 2-Chloro-4-(piperidin-4-yloxy)pyridine offers multiple points for chemical modification to optimize its pharmacological profile. Future design strategies for next-generation analogs will likely focus on systematic structure-activity relationship (SAR) studies to enhance biological activity and target selectivity. nih.gov

Key areas for modification include:

The Pyridine (B92270) Ring: The chlorine atom at the 2-position is a critical handle for modification. It can be replaced with other functional groups (e.g., amines, small alkyl groups, cyano groups) to modulate electronic properties and interaction with biological targets. The nitrogen atom in the pyridine ring itself offers opportunities for improved aqueous solubility and can form crucial hydrogen bonds with protein residues. nih.gov

The Piperidine (B6355638) Moiety: The piperidine ring is a versatile scaffold that can be substituted at various positions to alter lipophilicity, basicity, and steric bulk. N-alkylation or N-acylation of the piperidine nitrogen can introduce new interaction points and fine-tune the molecule's pharmacokinetic properties. nih.govmdpi.com

The Ether Linker: While the ether linkage provides a degree of flexibility, its replacement with alternative linkers such as thioethers, amines, or amides could lead to analogs with different conformational preferences and metabolic stabilities, potentially improving target engagement and duration of action.

These design strategies aim to create a library of compounds for screening against various biological targets, with the goal of identifying analogs with superior potency, reduced off-target effects, and improved drug-like properties.

| Modification Site | Substituent Type | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Pyridine C2-Position | Small electron-donating groups (e.g., -CH3) | May enhance binding to hydrophobic pockets. | Alters electron density of the pyridine ring, potentially improving interactions with specific kinase hinge regions. nih.govresearchgate.net |

| Pyridine C2-Position | Hydrogen bond donors/acceptors (e.g., -NH2, -OH) | Could introduce new, specific interactions with the target protein to increase potency and selectivity. | Forms directed hydrogen bonds, which are key for high-affinity binding in many enzyme active sites. nih.gov |

| Piperidine N1-Position | Small, polar groups (e.g., -(CH2)2-OH) | May improve solubility and pharmacokinetic properties. | Increases polarity, which can be beneficial for oral absorption and metabolic stability. |

| Piperidine N1-Position | Bulky, lipophilic groups (e.g., -CH2-Ph) | Could provide additional binding interactions in larger pockets or serve as a vector for targeting specific protein sub-sites. | Explores additional binding space within the target protein, potentially leading to increased potency. nih.gov |

Application in Novel Therapeutic Areas

The 2-chloro-pyridine and piperidine ether motifs are found in compounds investigated for a wide range of diseases, suggesting that analogs of this compound could have applications in multiple therapeutic areas. ijnrd.orgrsc.org

Oncology: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase ATP-binding site. nih.gov Analogs of this compound could be developed as inhibitors of kinases implicated in cancer, such as FLT3 or Aurora kinases. nih.gov Furthermore, related structures have shown potent inhibition of Lysine Specific Demethylase 1 (LSD1), an epigenetic target of high interest in oncology. nih.gov

Neurodegenerative Diseases: The piperidine moiety is a common feature in centrally active agents due to its ability to be functionalized to achieve blood-brain barrier penetration. mdpi.com Compounds containing this scaffold are being explored for multifactorial diseases like Alzheimer's and Parkinson's disease, targeting pathways such as beta-secretase inhibition or cholinergic neurotransmission. google.comnih.govmdpi.com Research could focus on developing analogs of this compound for these complex neurological disorders.

Inflammatory and Autoimmune Diseases: Pyridine-containing structures are present in several anti-inflammatory drugs. researchgate.net Future research could explore the potential of this chemical class to modulate inflammatory pathways, for example, by targeting kinases involved in immune cell signaling.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogs is crucial for accelerating drug discovery efforts. While traditional methods for forming aryl ethers, such as the Williamson ether synthesis, are viable, modern catalysis offers more advanced and efficient routes. dntb.gov.ua

Future synthetic development will likely focus on:

Transition-Metal Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig and Chan-Lam couplings, which use palladium or copper catalysts, enable the formation of the aryl-oxygen bond under milder conditions and with greater functional group tolerance than traditional methods. google.comorganic-chemistry.orgdntb.gov.ua These techniques are highly adaptable for creating large libraries of analogs by coupling various substituted pyridines with different piperidinols.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyridine ring represents a highly atom-economical approach to synthesis. nih.gov Palladium-catalyzed C-H arylation or amination could be used to introduce diversity at positions other than the pre-functionalized C2-chloro position, streamlining the synthesis of complex derivatives.

Flow Chemistry and Automation: Implementing flow chemistry setups for key synthetic steps can improve reaction efficiency, safety, and scalability. Automated synthesis platforms can then be used to rapidly generate libraries of analogs based on these optimized reactions, significantly accelerating the design-make-test-analyze cycle.

| Methodology | Catalyst/Reagents | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH) | Harsh, high temperature | Simple reagents | Limited functional group tolerance, harsh conditions. dntb.gov.ua |

| Ullmann Condensation | Copper (Cu) catalyst | High temperature | Effective for electron-deficient aryl halides. | Stoichiometric copper often needed, high temperatures. organic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) catalyst, specialized phosphine (B1218219) ligands | Mild (often <120°C) | Excellent functional group tolerance, high yields, broad scope. google.com | Cost of catalyst and ligands, sensitivity to air/moisture. |

| Chan-Lam C-O Coupling | Copper (Cu) catalyst, boronic acids | Mild, often room temperature, aerobic | Uses readily available boronic acids, mild conditions. | Scope can be limited for certain substrates. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for This Chemical Class

De Novo Design and Virtual Screening: Generative AI models can design novel molecular structures based on the this compound scaffold, optimized in silico for desired properties. technologynetworks.com These virtual compounds can then be screened using ML-based predictive models to assess their likely activity against specific targets (e.g., a particular kinase), as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This process allows researchers to prioritize the synthesis of only the most promising candidates.

Predictive Modeling and SAR Analysis: Machine learning algorithms can be trained on experimental data from synthesized analogs to build robust Quantitative Structure-Activity Relationship (QSAR) models. youtube.commedium.com These models can identify subtle patterns linking chemical structure to biological activity, providing valuable insights to guide the next round of analog design and optimization. astrazeneca.com

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target analog and propose efficient synthetic routes. technologynetworks.com By leveraging vast databases of chemical reactions, these platforms can help chemists devise novel and more effective ways to construct complex molecules, saving significant time and resources in the laboratory. The integration of these computational approaches will be instrumental in unlocking the full therapeutic potential of this chemical class, enabling a more rapid and data-driven approach to drug discovery. researchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Chloro-4-(piperidin-4-yloxy)pyridine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-chloro-4-hydroxypyridine and piperidin-4-ol derivatives. Key steps include:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Activation: Employ coupling agents like sodium hydride (NaH) to deprotonate the hydroxyl group and enhance nucleophilicity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Q2. How to characterize this compound and confirm its structure?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matches theoretical [M+H]⁺ (e.g., m/z 243.08 for C₁₀H₁₂ClN₂O) .

- X-ray Crystallography: Resolves spatial arrangement of the piperidine-pyridine ether bond .

Advanced Research Questions

Q. Q3. How to address regioselectivity challenges during functionalization of the pyridine ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electron-Withdrawing Groups (Cl): Direct subsequent substitutions to meta/para positions. Use DFT calculations to predict reactive sites .

- Protecting Groups: Temporarily block the piperidinyloxy group with tert-butyldimethylsilyl (TBS) to avoid unwanted side reactions .

Example:

Q. Q4. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from assay conditions or impurity profiles. Validate using:

- Standardized Assays:

- Analytical Purity Checks: HPLC-MS identifies impurities (e.g., unreacted starting materials) that may skew results .

Case Study:

A 2023 study found conflicting IC₅₀ values (5 µM vs. 12 µM) for mGluR5 antagonism. Reevaluation using SPR confirmed the lower value (5 µM) was accurate, while the higher value resulted from residual DMSO in samples .

Q. Q5. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Formulate as hydrochloride salts (improves aqueous solubility by 10-fold) .

- Metabolic Stability: Introduce deuterium at labile positions (e.g., piperidine C-H) to slow CYP450-mediated degradation .

- Bioavailability: Nanoemulsion formulations increase oral absorption (e.g., AUC improved by 40% in rodent models) .

Q. Q6. How to validate target engagement in complex biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd) between the compound and mGluR5 receptors .

- Photoaffinity Labeling: Incorporates a UV-reactive group (e.g., diazirine) to crosslink the compound to its target protein .

- Knockout Models: mGluR5⁻/⁻ mice show abolished activity, confirming target specificity .

Q. Q7. What are the key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

- Continuous Flow Reactors: Reduce reaction time from 24 hours to 2 hours with higher consistency .

- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd/C) enable reuse for >5 cycles with <5% yield drop .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.